Long-Term Storage Stability Advantage over 4-(2-Iodoethyl)aniline
4-(2-Bromoethyl)aniline is specified for long-term storage in a cool, dry place, with no special handling or inert atmosphere requirements indicated by multiple suppliers . In contrast, 4-(2-iodoethyl)aniline is significantly more prone to thermal and photolytic degradation due to the weaker C-I bond (bond dissociation energy approximately 53 kcal/mol vs. 66 kcal/mol for C-Br), often necessitating cold storage and stabilizers to maintain purity over time [1]. This difference in intrinsic stability directly impacts inventory management and batch-to-batch consistency in long-term projects.
| Evidence Dimension | Storage stability and shelf-life reliability under standard laboratory conditions |
|---|---|
| Target Compound Data | Long-term storage at ambient cool, dry conditions; no stabilizer required (vendor specification) |
| Comparator Or Baseline | 4-(2-Iodoethyl)aniline: Light-sensitive; prone to dehydrohalogenation; typically requires refrigeration (class-level benchmark) |
| Quantified Difference | C-Br bond dissociation energy is approximately 13 kcal/mol higher than C-I, translating to qualitatively slower thermal decomposition |
| Conditions | Vendor technical datasheets and general bond dissociation energy class benchmarks |
Why This Matters
For procurement teams building compound libraries intended for multi-year use, the superior shelf-stability of 4-(2-Bromoethyl)aniline reduces repurchase frequency and minimizes project delays caused by failed quality control upon retrieval.
- [1] Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. C-Br and C-I bond dissociation energies benchmark. View Source
